5-bromo-2-(oxetan-3-yl)pyridine
Description
Contextual Significance of Pyridine (B92270) and Oxetane (B1205548) Heterocycles in Synthetic Strategies
Pyridine and its derivatives are fundamental components in a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov The nitrogen atom in the pyridine ring imparts specific electronic properties, influencing its reactivity in both electrophilic and nucleophilic substitution reactions. chemistry.coachyoutube.com Halogenated pyridines, in particular, are highly valued as versatile intermediates, with the halogen atom serving as a handle for a variety of cross-coupling reactions to introduce molecular complexity. nih.govresearchgate.netchemrxiv.org
The oxetane motif, once considered a synthetic curiosity, has gained prominence in medicinal chemistry over the past two decades. acs.orgnih.govresearchgate.net Its strained four-membered ring introduces a desirable three-dimensional character into flat aromatic systems. Furthermore, oxetanes can act as bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and other crucial pharmacokinetic properties. researchgate.netnih.govresearchgate.net The 3-substituted oxetanes are particularly favored due to their relative stability and synthetic accessibility. acs.orgnih.gov
Rationale for Investigating 5-Bromo-2-(oxetan-3-yl)pyridine as a Versatile Synthetic Intermediate
The compound this compound strategically combines the advantageous features of both its constituent heterocycles. The bromine atom at the 5-position of the pyridine ring provides a reactive site for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nih.govmdpi.comresearchgate.net This allows for the facile introduction of various aryl, alkyl, and amino substituents, enabling the rapid generation of diverse molecular libraries.
Simultaneously, the oxetane ring at the 2-position offers several benefits. It can enhance the parent molecule's solubility and introduce a specific conformational bias, which can be critical for biological activity. researchgate.netnih.gov The oxetane moiety has also been shown to be a valuable tool for fine-tuning the physicochemical properties of drug candidates. acs.orgnih.gov Therefore, this compound serves as a powerful bifunctional building block, allowing for diversification at the bromine-substituted position while retaining the beneficial properties imparted by the oxetane ring.
Overview of Recent Methodological Advancements in Halogenated Pyridine and Oxetane Chemistry
Recent years have witnessed significant progress in the synthesis and functionalization of both halogenated pyridines and oxetanes. For halogenated pyridines, new and more efficient methods for their selective synthesis have been developed, moving beyond traditional, often harsh, halogenation conditions. nih.govresearchgate.netchemrxiv.org These include directed C-H activation and novel phosphine-mediated halogenation techniques that offer greater regioselectivity and functional group tolerance. nih.govresearchgate.net
In the field of oxetane chemistry, the development of practical and scalable synthetic routes has been a major focus. researchgate.netacs.org Early methods were often limited in scope, but recent innovations have made a wider variety of substituted oxetanes more accessible. acs.org This has, in turn, fueled their increased incorporation into complex molecules. The reactivity of the oxetane ring itself is also an area of active research, with new ring-opening and functionalization reactions being continuously explored. acs.org These advancements in both fields have paved the way for the efficient synthesis and subsequent elaboration of complex molecules like this compound.
Properties
CAS No. |
1823351-06-9 |
|---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.1 |
Purity |
95 |
Origin of Product |
United States |
Strategic Methodologies for the Chemical Synthesis of 5 Bromo 2 Oxetan 3 Yl Pyridine
Approaches to Pyridine (B92270) Functionalization Leading to the Bromo-Substituted Core
The introduction of a bromine atom at the C5 position of the pyridine ring is a critical step that can be achieved through various synthetic strategies. These methods range from direct halogenation of a pre-existing pyridine ring to the construction of the brominated heterocycle from acyclic precursors.
Regioselective Bromination Techniques
Direct bromination of pyridine is often challenging due to the deactivation of the ring by the nitrogen atom, which can lead to harsh reaction conditions and a mixture of products. To overcome these challenges, regioselective techniques are employed. One of the most effective methods involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. Subsequent deoxygenation then yields the desired substituted pyridine. While direct bromination of 2-substituted pyridines can be complex, N-oxidation provides a reliable route to control the position of the incoming electrophile.
Another approach to achieve regioselectivity is through the use of milder brominating agents and specific reaction conditions that favor substitution at the desired position.
| Technique | Reagents | Key Features |
| Pyridine N-Oxide Activation | 1. Oxidizing agent (e.g., m-CPBA) 2. Brominating agent (e.g., Br2, NBS) 3. Deoxygenating agent (e.g., PCl3, PPh3) | Enhances reactivity and directs bromination to the 4-position relative to the nitrogen. Subsequent functionalization at C2 and deoxygenation leads to the desired 5-bromo-2-substituted product. |
| Direct Bromination | Br2, oleum | Requires harsh conditions and can lead to a mixture of isomers. Less commonly used for this specific target. |
Directed Metalation Strategies for Pyridine Ring Derivatization
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings with high regioselectivity. researchgate.netmdpi.com This technique relies on the use of a directing group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. The resulting lithiated intermediate can then be quenched with an electrophile, such as a bromine source.
For the synthesis of 5-bromo-2-(oxetan-3-yl)pyridine, a directing group at the C2 or C6 position can be utilized to direct metalation to the C3 or C5 position, respectively. Subsequent reaction with a suitable bromine source, like 1,2-dibromoethane or N-bromosuccinimide (NBS), installs the bromo substituent. The choice of the directing group is crucial and can influence the efficiency of the metalation step.
| Directing Group (at C2) | Base | Bromine Source | Outcome |
| -CONEt2 | s-BuLi/TMEDA | Br2 | Lithiation at C3, followed by bromination. |
| -OMe | n-BuLi | CBr4 | Lithiation at C3, followed by bromination. |
| -NHBoc | t-BuLi | 1,2-dibromo-1,1,2,2-tetrachloroethane | Lithiation at C3, followed by bromination. |
Precursor-Based Pyridine Ring Construction Methods
An alternative to functionalizing a pre-existing pyridine ring is to construct the 5-bromo-2-substituted pyridine core from acyclic precursors. This approach offers the advantage of installing the desired substituents at specific positions during the ring-forming process.
One such method is the thermal electrocyclization of 1-, 2-, or 3-azatrienes. nih.gov This cascade reaction involves the formation of a 3-azatriene intermediate, which then undergoes a 6π-electrocyclization followed by aromatization to yield the pyridine ring. By choosing appropriately substituted starting materials, the bromo and oxetanyl groups can be incorporated into the final product with high regiocontrol.
Another powerful strategy involves cycloaddition reactions, such as the Diels-Alder reaction. acsgcipr.org Inverse electron-demand Diels-Alder reactions of 1,2,4-triazines with electron-rich dienophiles can lead to the formation of a pyridine ring after the extrusion of a small molecule like nitrogen. acsgcipr.org By using a brominated dienophile or a triazine precursor, the 5-bromo substitution pattern can be achieved.
| Method | Precursors | Key Transformation |
| Azatriene Electrocyclization | Alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates | Cu-catalyzed C-N cross-coupling, 6π-electrocyclization, and air oxidation. nih.gov |
| Inverse Electron-Demand Diels-Alder | Substituted 1,2,4-triazines and enamines or ynamines | [4+2] cycloaddition followed by retro-Diels-Alder reaction to extrude N2. acsgcipr.org |
Installation and Modification of the Oxetane (B1205548) Moiety at the C2 Position
The introduction of the oxetane ring at the C2 position of the 5-bromopyridine core is another critical aspect of the synthesis. This can be accomplished either by constructing the oxetane ring directly onto the pyridine scaffold or by coupling a pre-formed oxetane unit.
Cycloaddition and Cyclization Routes for Oxetane Ring Formation
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for the synthesis of oxetanes. nih.govslideshare.netrsc.org In the context of this compound synthesis, this could involve the photochemical reaction of a 5-bromo-2-acylpyridine with an appropriate alkene. The regioselectivity of this reaction can be influenced by the electronic properties of the reactants.
Alternatively, intramolecular cyclization of a suitably functionalized precursor can lead to the formation of the oxetane ring. For instance, a 1,3-diol attached to the C2 position of the 5-bromopyridine can undergo cyclization under appropriate conditions to form the desired oxetane.
| Reaction | Reactants | Conditions |
| Paternò-Büchi Reaction | 5-Bromo-2-formylpyridine and an alkene (e.g., 2-methoxypropene) | UV irradiation |
| Intramolecular Williamson Ether Synthesis | 2-(3-halo-1-hydroxypropyl)-5-bromopyridine | Base (e.g., NaH) |
Functionalization of Preformed Oxetane Units
A more convergent and often more efficient approach involves the coupling of a pre-functionalized oxetane with the 5-bromopyridine core. This can be achieved through various cross-coupling reactions.
For example, a Grignard reagent derived from 5-bromo-2-chloropyridine can be coupled with 3-oxooxetane, followed by reduction to yield the desired product. Alternatively, a Negishi or Suzuki-Miyaura cross-coupling reaction can be employed. In a Negishi coupling, an organozinc reagent derived from a halogenated oxetane can be coupled with 2,5-dibromopyridine. Similarly, a Suzuki-Miyaura coupling could involve the reaction of a boronic acid or ester of 5-bromopyridine with a halogenated oxetane in the presence of a palladium catalyst.
| Coupling Reaction | Oxetane Precursor | Pyridine Precursor | Catalyst/Reagents |
| Grignard Reaction | Oxetan-3-one | 5-Bromo-2-pyridylmagnesium bromide | - |
| Negishi Coupling | 3-Iodooxetane | 5-Bromo-2-pyridylzinc chloride | Pd catalyst |
| Suzuki-Miyaura Coupling | Oxetan-3-ylboronic acid | 2,5-Dibromopyridine | Pd catalyst, base |
Optimization of Synthetic Pathways for Enhanced Yield and Scalability
The efficient synthesis of this compound is critical for its application in research and development. Optimization strategies focus on improving reaction conditions, catalyst systems, and process parameters to maximize yield and enable large-scale production. Key approaches include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, which are instrumental in forming the crucial carbon-carbon bond between the pyridine and oxetane moieties.
Optimization of these pathways often involves a systematic variation of several factors:
Catalyst and Ligand Selection: The choice of the palladium catalyst and its coordinating ligand is paramount. For instance, in Suzuki-Miyaura couplings, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. The reaction's efficiency can be significantly influenced by the electronic and steric properties of the phosphine ligands.
Base and Solvent System: The selection of an appropriate base and solvent system is crucial for reaction efficiency. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed. The solvent choice impacts the solubility of reactants and the stability of the catalytic species.
Reaction Temperature and Time: These parameters are fine-tuned to ensure complete conversion of starting materials while minimizing the formation of byproducts.
A hypothetical optimization study for a Suzuki-Miyaura coupling to form a precursor to this compound might involve the reaction of 2,5-dibromopyridine with an appropriate oxetane-containing boronic acid derivative. The following table illustrates potential optimization parameters and their impact on the reaction yield.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 8 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF/H₂O | 80 | 10 | 92 |
For large-scale synthesis, flow chemistry presents a promising alternative to traditional batch processing. Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic or hazardous reactions. The transition from batch to a continuous flow process can lead to significant improvements in yield and throughput, making the synthesis more scalable and economically viable. For instance, a packed-bed reactor with an immobilized palladium catalyst could be employed for the continuous production of this compound.
Green Chemistry Principles in the Preparation of this compound
The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact. The preparation of this compound can be made more sustainable by incorporating several key green chemistry concepts.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, when optimized, generally have good atom economy.
Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. The substitution of hazardous solvents with greener alternatives is a primary goal. For palladium-catalyzed couplings, greener solvent choices include water, ethanol, or mixtures thereof. nih.gov The use of solvent-free, or neat, reaction conditions is another effective approach to reduce solvent waste. acs.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.govresearchgate.net This technique is particularly well-suited for the rapid optimization of reaction conditions.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Palladium-catalyzed cross-coupling reactions are a prime example of this principle, where a small amount of catalyst can facilitate a large number of transformations. The development of highly active catalysts allows for lower catalyst loadings, reducing costs and minimizing metal contamination in the final product.
The following table outlines the application of green chemistry principles to the synthesis of pyridine derivatives, which can be extrapolated to the synthesis of this compound.
| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefit |
|---|---|---|
| Prevention of Waste | One-pot synthesis and multi-component reactions. | Reduces the number of unit operations and waste generation. |
| Safer Solvents | Use of water, ethanol, or ionic liquids as reaction media. nih.gov | Minimizes environmental pollution and health hazards. |
| Design for Energy Efficiency | Microwave-assisted synthesis to accelerate reaction rates. researchgate.net | Reduces energy consumption and reaction times. |
| Use of Catalysis | Employing highly efficient palladium or other transition metal catalysts. | Increases reaction efficiency and reduces waste. |
By strategically combining optimized synthetic pathways with green chemistry principles, the production of this compound can be achieved in a manner that is not only efficient and scalable but also environmentally responsible.
Mechanistic Investigations and Transformational Reactivity of 5 Bromo 2 Oxetan 3 Yl Pyridine
Reactivity at the Bromine Atom for Cross-Coupling and Nucleophilic Aromatic Substitution
The bromine atom at the C-5 position of the pyridine (B92270) ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.comrsc.org The Suzuki and Sonogashira reactions are prominent examples that have been successfully applied to bromo-pyridines.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for creating biaryl compounds due to its tolerance of various functional groups and generally high yields. mdpi.comnih.gov In the context of 5-bromo-2-(oxetan-3-yl)pyridine, the bromine atom can be readily displaced by an aryl or heteroaryl group from a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net While specific studies on this compound are not extensively detailed in the provided results, the reactivity of similar 5-bromopyridine derivatives is well-documented. nih.govresearchgate.net For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds efficiently in the presence of a Pd(PPh₃)₄ catalyst and a base like K₃PO₄. nih.gov These reactions are typically carried out in a solvent mixture such as 1,4-dioxane (B91453) and water at elevated temperatures (85–95 °C). mdpi.comnih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The reaction can often be carried out under mild conditions. wikipedia.org For this compound, the bromine atom serves as the electrophilic partner for coupling with a terminal alkyne. This allows for the introduction of an alkynyl substituent at the C-5 position of the pyridine ring. The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, base, and solvent. wikipedia.orgorganic-chemistry.org For example, dipyridylpalladium complexes have been used for the copper-free Sonogashira coupling of aryl bromides. wikipedia.org
| Reaction | Catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | nih.gov |
| Sonogashira (Copper-free) | Dipyridylpalladium complex | N-butylamine | THF | 65 °C | wikipedia.org |
Metal-Free Functionalization Pathways at the Bromine Position
Recent advancements in organic synthesis have focused on developing metal-free functionalization methods to avoid the costs and potential toxicity associated with transition metals. jiaolei.groupresearchgate.net For pyridines, these methods often involve activating the pyridine ring to facilitate nucleophilic attack. jiaolei.groupsci-hub.sebath.ac.uk
One approach involves the activation of the pyridine nitrogen with an electrophile, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form a pyridinium (B92312) salt. mdpi.com This activation enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. While this is generally used for C-H functionalization, it highlights a metal-free strategy for activating the pyridine core.
Another pathway is through radical reactions. researchgate.net Although specific examples for this compound are not detailed, metal-free C-H bromination of other aromatic systems has been achieved using reagents like PhI(OAc)₂ and KBr, indicating the potential for radical-mediated transformations at the bromine position. researchgate.net
Chemo- and Regioselectivity in Halogen Exchange Processes
Chemoselectivity and regioselectivity are crucial considerations in the functionalization of molecules with multiple reactive sites. slideshare.net In this compound, the presence of the bromine atom and the oxetane (B1205548) ring, as well as various C-H bonds on the pyridine ring, presents a challenge for selective transformations.
Halogen exchange reactions, such as converting a bromide to an iodide or chloride, can be important for tuning the reactivity of the substrate for subsequent cross-coupling reactions. The regioselectivity of such an exchange on this compound would be expected to occur at the C-5 position, replacing the bromine atom.
The chemoselectivity of reactions is paramount. For instance, when performing reactions intended to modify the bromine atom, conditions must be chosen to avoid unintended reactions with the oxetane ring or the pyridine nitrogen. The oxetane ring is generally stable but can be opened under acidic or strongly nucleophilic conditions. beilstein-journals.orgnih.gov Therefore, cross-coupling reactions are typically performed under basic or neutral conditions to preserve the oxetane moiety.
Reactivity of the Oxetane Ring System: Ring-Opening and Rearrangement Pathways
The oxetane ring is a four-membered ether that possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions. beilstein-journals.orgnih.gov This reactivity can be harnessed for the synthesis of more complex molecules.
Nucleophilic and Electrophilic Activation of the Oxetane Ring
The oxetane ring can be activated for ring-opening by both nucleophiles and electrophiles. researchgate.net
Nucleophilic Activation: Strong nucleophiles can attack one of the carbon atoms of the oxetane ring, leading to its opening. This process is often facilitated by the coordination of a Lewis acid to the oxetane oxygen, which further polarizes the C-O bonds and increases the electrophilicity of the ring carbons. researchgate.net The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of substituents on the oxetane ring.
Electrophilic Activation: Brønsted or Lewis acids can protonate or coordinate to the oxygen atom of the oxetane, making it a better leaving group and activating the ring for cleavage. researchgate.netnih.gov This activation can lead to the formation of a carbocation intermediate, which can then be trapped by a nucleophile. nih.gov For instance, 3-aryloxetan-3-ols have been shown to act as 1,2-bis-electrophiles in the presence of a Brønsted acid, leading to the formation of 1,4-dioxanes when reacted with 1,2-diols. nih.gov
Directed Ortho-Metalation (DoM) Guided by the Oxetane Unit
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles. baranlab.orgorganic-chemistry.org
The oxygen atom of the oxetane ring in 2-(oxetan-3-yl)pyridine (B40274) derivatives can act as a directing group for the metalation of the pyridine ring. acs.org The Lewis basic oxygen atom coordinates to the lithium of the organolithium base, directing the deprotonation to the adjacent C-3 position of the pyridine ring. However, in the case of this compound, the presence of the bromine atom introduces a competing reaction pathway: halogen-metal exchange.
In many cases, halogen-metal exchange is faster than deprotonation. Therefore, treatment of this compound with an organolithium reagent would likely result in the formation of the 5-lithio-2-(oxetan-3-yl)pyridine intermediate rather than the C-3 lithiated species. This lithiated intermediate could then be trapped with an electrophile to introduce a new substituent at the C-5 position.
| Functional Group | Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| C-Br | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-(oxetan-3-yl)pyridine | mdpi.comnih.gov |
| C-Br | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-2-(oxetan-3-yl)pyridine | wikipedia.orglibretexts.org |
| Oxetane Ring | Nucleophilic Ring-Opening | Strong nucleophile, Lewis/Brønsted acid | Functionalized propanol (B110389) derivative | researchgate.net |
| Pyridine Ring (via C-Br) | Halogen-Metal Exchange | Organolithium reagent, Electrophile | 5-Substituted-2-(oxetan-3-yl)pyridine | jiaolei.group |
Photoinduced and Radical-Mediated Functionalizations
The functionalization of this compound through photoinduced and radical-mediated pathways offers access to novel derivatives by leveraging the reactivity of both the pyridine and oxetane moieties. These transformations often proceed under mild conditions and can provide routes to structures not easily accessible through traditional ionic pathways.
Photochemical Reactivity: The carbon-bromine bond in bromopyridines is susceptible to photochemical cleavage. acs.org Upon absorption of UV light, this compound can undergo homolysis of the C-Br bond to generate a pyridyl radical. This highly reactive intermediate can then participate in a variety of transformations, including hydrogen atom abstraction from the solvent or other reagents, or addition to unsaturated systems. Photostimulated reactions, such as the SRN1 (substitution radical-nucleophilic unimolecular) mechanism, are plausible for this substrate. acs.org In such a process, photo-induced electron transfer to the molecule would generate a radical anion, which then expels the bromide ion to form the 2-(oxetan-3-yl)pyridin-5-yl radical. This radical can be trapped by a range of nucleophiles to form the substituted product.
Radical-Mediated C-H Functionalization: The oxetane ring presents several sites for radical-mediated C-H functionalization. The hydrogen atoms on the oxetane ring can be abstracted by potent radical species, such as those generated from peroxides or via photoredox catalysis. Studies on simple oxetanes have shown that methyl radicals can abstract hydrogen atoms from the ring, with a preference for the carbons adjacent to the oxygen atom. rsc.org For this compound, the C-3 hydrogen of the oxetane is a likely site for abstraction, which would generate a tertiary radical stabilized by the adjacent oxygen atom. This radical could then be trapped by various radical acceptors. Modern methods involving ketyl radicals could also be envisioned, where a radical generated elsewhere in the system adds to an alkene, followed by cyclization to form a new oxetane-containing structure. thieme-connect.com
The table below summarizes potential radical reactions and the reactive sites on the molecule.
| Reaction Type | Reactive Site(s) | Initiator/Catalyst Example | Potential Product Type |
| Photolytic C-Br Cleavage | C5-Br Bond | UV Light (λ ≈ 254 nm) | Defunctionalized or coupled pyridines |
| SRN1 Substitution | C5-Br Bond | Photo-excited electron donor | 5-Substituted-2-(oxetan-3-yl)pyridines |
| Hydrogen Atom Transfer (HAT) | Oxetane C-H bonds | t-BuO• (from DTBP) | Oxetane-functionalized derivatives |
| Minisci-type Reaction | Pyridine C4, C6 | Ag⁺/S₂O₈²⁻, Photoredox | Alkylated/acylated pyridines |
Radical Cascade Reactions: The dual reactivity of the bromo-substituent and the oxetane ring allows for the design of radical cascade reactions. For instance, a radical initiated at the oxetane ring could potentially lead to a ring-opening cascade. magtech.com.cn Unimolecular reactions of oxetanyl radicals often involve ring-opening to form more stable carbon-centered radicals, a process driven by the release of ring strain. acs.org The specific pathway would be highly dependent on the reaction conditions and the nature of any trapping agents present.
Interplay of Pyridine Nitrogen and Ring Strain in Modulating Reactivity
The chemical behavior of this compound is governed by a complex interplay between the electronic properties of the electron-deficient pyridine ring and the inherent ring strain of the four-membered oxetane substituent.
Electronic Influence of the Pyridine Ring: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which significantly lowers the electron density at the α (C2, C6) and γ (C4) positions. nih.gov This electronic deficiency has several consequences:
Activation of the C-Br Bond: The C5-Br bond is activated towards nucleophilic aromatic substitution and, more significantly, towards transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The electron-poor nature of the ring facilitates the oxidative addition step in these catalytic cycles. mdpi.com
Directing Group Effects: The pyridine nitrogen can act as a directing group in metalation reactions. However, studies on similar systems, such as 3-(2-methyloxetan-2-yl)pyridine, have shown that the oxetane substituent itself can serve as a powerful ortho-directing group for lithiation, selectively activating the C4 position of the pyridine ring for functionalization. acs.org This suggests a competitive or cooperative interplay between the two functionalities in directing reactions.
Influence on the Oxetane Ring: The electron-withdrawing pyridine ring attached at the C-2 position can influence the stability and reactivity of the oxetane. It may polarize the C-O bonds of the ether, potentially making the oxetane more susceptible to nucleophilic attack, especially under acidic conditions where the pyridine nitrogen is protonated. youtube.com
Influence of Oxetane Ring Strain: The oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), making it a kinetically labile functional group that can participate in a variety of ring-opening reactions. magtech.com.cnresearchgate.net
Acid-Catalyzed Ring Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen can be protonated or coordinated, activating the ring for nucleophilic attack. researchgate.net The regioselectivity of this attack on the unsymmetrical 3-substituted oxetane is controlled by both steric and electronic factors. magtech.com.cn Attack at the less-hindered C-2 or C-4 positions of the oxetane would lead to 1,3-difunctionalized products. The presence of the pyridine nitrogen could facilitate this by coordinating with the Lewis acid, potentially influencing the regiochemical outcome.
Tandem Reactions: The propensity for ring-opening can be exploited in tandem reactions. For example, a C-N coupling at the C5-position followed by an intramolecular, in-situ oxetane ring-opening could provide rapid access to more complex heterocyclic scaffolds, analogous to the synthesis of benzomorpholines. acs.org
The table below outlines the expected reactivity modulation due to this interplay.
| Feature | Influence on Pyridine Moiety | Influence on Oxetane Moiety |
| Pyridine Nitrogen (Electron-withdrawing) | Activates C5-Br for cross-coupling. mdpi.com Renders ring susceptible to nucleophilic attack. | Polarizes C-O bonds, potentially activating the ring for nucleophilic opening. youtube.com |
| Oxetane Ring (Steric Bulk/Directing Group) | Can act as an ortho-directing group for C4-lithiation. acs.org | Sterically hinders approach to the pyridine C2 position. |
| Oxetane Ring (Strain Energy) | Provides a reactive handle for tandem reactions involving the pyridine core. acs.org | Prone to ring-opening reactions under acidic, nucleophilic, or radical conditions. magtech.com.cnresearchgate.net |
Applications of 5 Bromo 2 Oxetan 3 Yl Pyridine As a Versatile Building Block in Complex Chemical Synthesis
Construction of Advanced Heterocyclic Scaffolds
The 5-bromo-2-(oxetan-3-yl)pyridine scaffold serves as an excellent starting point for the synthesis of more complex, advanced heterocyclic systems. The bromine atom at the 5-position of the pyridine (B92270) ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. mdpi.comnih.govnih.gov This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby enabling the construction of diverse molecular frameworks. For instance, Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl rings, leading to the formation of biaryl or hetero-biaryl structures, which are common motifs in medicinal chemistry. mdpi.comnih.govnih.gov Similarly, Sonogashira coupling can be used to install alkyne functionalities, which can then be further elaborated into various five-membered heterocycles. researchgate.net
The oxetane (B1205548) ring at the 2-position also plays a crucial role in the construction of advanced scaffolds. researchgate.netacs.org While it can be retained as a desirable structural element to improve physicochemical properties such as solubility and metabolic stability, it can also be strategically opened to introduce further complexity. nih.govresearchgate.net Acid- or Lewis-acid-catalyzed ring-opening of the oxetane with various nucleophiles can lead to the formation of a 1,3-diol derivative, which can then be used to construct larger rings or other heterocyclic systems. researchgate.netelsevierpure.com This dual reactivity allows for a modular approach to the synthesis of complex heterocyclic scaffolds with a high degree of structural diversity.
A representative application of 5-bromopyridine derivatives in the synthesis of fused heterocyclic systems is the construction of thienopyridines. researchgate.net While not a direct example using this compound, the principles of using a brominated pyridine to build fused rings are well-established.
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Resulting Structure |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-2-(oxetan-3-yl)pyridine |
| Sonogashira | Terminal alkyne | 5-Alkynyl-2-(oxetan-3-yl)pyridine |
| Heck | Alkene | 5-Alkenyl-2-(oxetan-3-yl)pyridine |
| Buchwald-Hartwig | Amine | 5-Amino-2-(oxetan-3-yl)pyridine |
Role in Divergent and Convergent Synthetic Strategies for Molecular Diversity
The presence of two distinct and orthogonally reactive functional groups—the C-Br bond and the oxetane ring—makes this compound an ideal substrate for both divergent and convergent synthetic strategies, which are key to generating molecular diversity for applications such as drug discovery. nih.gov
In a divergent synthesis approach, a common intermediate is used to create a library of structurally related compounds. Starting with this compound, one could first perform a series of cross-coupling reactions at the bromine position to generate a set of 5-substituted-2-(oxetan-3-yl)pyridines. Each of these compounds could then be subjected to a variety of oxetane ring-opening reactions with different nucleophiles, leading to a large and diverse library of final products. This strategy allows for the rapid exploration of the chemical space around a core scaffold. nih.gov
Conversely, in a convergent synthesis strategy, different fragments of a target molecule are synthesized separately and then joined together at a late stage. researchgate.net For example, the this compound core could be one fragment, while another complex molecular fragment could be prepared with a suitable functional group for coupling, such as a boronic acid. A late-stage Suzuki-Miyaura coupling would then unite the two fragments to afford the final complex target. This approach is often more efficient for the synthesis of highly complex molecules. researchgate.net The ability to use this compound in both of these powerful synthetic strategies underscores its value as a versatile building block for creating molecular diversity.
Precursor for the Synthesis of Ligands and Organocatalysts
Functionalized pyridines are privileged scaffolds in the design of ligands for transition-metal catalysis and in the development of organocatalysts. researchgate.netrsc.orgresearchgate.netacs.org The this compound molecule offers several features that make it an attractive precursor in this context. The pyridine nitrogen atom can act as a Lewis basic site to coordinate with a metal center. The bromine atom can be replaced through cross-coupling reactions to introduce other coordinating groups, such as phosphines or other heterocycles, leading to the formation of bidentate or tridentate ligands. nih.gov
Furthermore, the oxetane ring can be a source of chirality. Enantioselective ring-opening of the oxetane can lead to the formation of chiral 1,3-diol-containing side chains, which can be incorporated into the design of chiral ligands for asymmetric catalysis. researchgate.net The synthesis of chiral pyridine-based ligands is a very active area of research, with applications in a wide range of enantioselective transformations. rsc.orgresearchgate.net
In the realm of organocatalysis, chiral pyridine derivatives have been used as catalysts for a variety of reactions. researchgate.netnih.gov The development of new chiral pyridine-based organocatalysts is a continuous effort, and the unique structural features of this compound make it a promising starting material for the synthesis of novel catalytic systems.
Table 2: Potential Ligand and Organocatalyst Scaffolds from this compound
| Scaffold Type | Synthetic Strategy | Potential Application |
|---|---|---|
| Bidentate P,N-Ligand | Cross-coupling with a phosphine-containing nucleophile | Asymmetric hydrogenation, cross-coupling reactions |
| Chiral Amino-alcohol | Oxetane ring-opening with an amine | Chiral auxiliary, organocatalyst |
| Tridentate N,N,N-Ligand | Cross-coupling with a bipyridine derivative | Coordination chemistry, catalysis |
Integration into Cascade Reactions and Multi-Component Transformations
Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. researchgate.netnih.govnih.gov The bifunctional nature of this compound makes it an excellent candidate for integration into such efficient synthetic sequences.
A hypothetical cascade reaction could be initiated by a palladium-catalyzed coupling at the 5-position, which introduces a functional group that can then react intramolecularly with the oxetane ring. For example, a Heck reaction could introduce an alkene tether, which could then undergo an intramolecular cyclization via oxetane ring opening. Another possibility is a transition-metal-free cascade involving an initial azide-alkyne cycloaddition followed by an oxetane ring-opening. rsc.org
In the context of MCRs, this compound could act as one of the components in a reaction that brings together three or more starting materials in a single pot. For instance, the pyridine nitrogen could participate in the initial steps of an MCR, while the bromo or oxetane functionality could be involved in subsequent cyclization or functionalization steps. The use of functionalized pyridines in MCRs to generate fused heterocyclic systems has been reported and provides a basis for the potential of this compound in this area. beilstein-journals.org The ability to design and implement cascade and multi-component reactions involving this building block opens up new avenues for the efficient synthesis of complex and biologically relevant molecules.
Advanced Spectroscopic and Chromatographic Methodologies for Reaction Monitoring and Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment During Synthesis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of 5-bromo-2-(oxetan-3-yl)pyridine. Both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and to assign the specific arrangement of atoms within the molecule.
In a typical ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. The proton at the C6 position, being adjacent to the nitrogen atom, is expected to resonate at the most downfield region among the aromatic protons. The protons at C3 and C4 would appear at distinct chemical shifts, with their coupling constants providing definitive evidence of their relative positions. The oxetane (B1205548) ring protons would present a more complex pattern, typically in the upfield region of the spectrum, with their geminal and vicinal couplings confirming the integrity of the four-membered ring.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity. The carbon atoms of the pyridine ring and the oxetane ring would also have characteristic chemical shifts, allowing for a complete carbon skeleton assignment.
| Proton (¹H) | Exemplary Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.5 - 8.7 | d | ~2.5 |
| H-4 (Pyridine) | 7.8 - 8.0 | dd | ~8.5, 2.5 |
| H-3 (Pyridine) | 7.3 - 7.5 | d | ~8.5 |
| H (Oxetane CH) | 4.9 - 5.1 | m | - |
| H (Oxetane CH₂) | 4.6 - 4.8 | m | - |
Note: The above data is illustrative and based on general principles of NMR spectroscopy for similar structures. Actual values may vary based on solvent and experimental conditions.
Utility of Mass Spectrometry (MS) in Reaction Progress Analysis and Intermediate Identification
Mass spectrometry (MS) is a powerful technique for monitoring the progress of the synthesis of this compound and for identifying any reaction intermediates or byproducts. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the target molecule and any other species present in the reaction mixture.
During the synthesis, which may involve a cross-coupling reaction to introduce the oxetane moiety onto the pyridine ring, MS can be used to track the disappearance of the starting materials and the appearance of the desired product. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) provides a distinctive signature in the mass spectrum, making it easier to identify bromine-containing compounds. The molecular ion peak [M]⁺ and the [M+2]⁺ peak with nearly equal intensity would be characteristic of this compound.
Employment of Infrared (IR) and Raman Spectroscopy for Functional Group Tracking
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. These vibrational spectroscopic methods are particularly useful for confirming the presence of the key structural features of the molecule.
The IR spectrum would be expected to show characteristic absorption bands for the C-Br stretching vibration, typically in the lower frequency region of the spectrum. The C-N and C=C stretching vibrations of the pyridine ring would appear in the fingerprint region (around 1600-1400 cm⁻¹). The C-O-C stretching of the oxetane ring would also give rise to a strong, characteristic band.
Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.
| Functional Group | Vibrational Mode | Exemplary IR Frequency (cm⁻¹) |
| Pyridine Ring | C=C, C=N stretching | 1600 - 1400 |
| Pyridine Ring | C-H stretching | 3100 - 3000 |
| Oxetane Ring | C-O-C stretching | 1000 - 950 |
| Bromo-substituent | C-Br stretching | 600 - 500 |
Note: The above data is illustrative and based on general principles of IR spectroscopy for similar structures. Actual values may vary based on the physical state of the sample and experimental conditions.
Advanced Chromatographic Techniques for Separation and Purity Assessment
The purification of this compound from the reaction mixture and the assessment of its final purity heavily rely on advanced chromatographic techniques. High-performance liquid chromatography (HPLC) is the most widely used method for this purpose.
A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is typically employed. The elution of the compound is monitored using a UV detector, often at a wavelength where the pyridine chromophore has a strong absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration. By comparing the peak area of the main product to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined.
Gas chromatography (GC) can also be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used to achieve separation.
In-situ Monitoring Techniques for Real-time Mechanistic Insights
While classical analytical techniques provide snapshots of a reaction at discrete time points, in-situ monitoring techniques offer the advantage of real-time analysis, providing a continuous view of the reaction progress and enabling deeper mechanistic understanding.
For the synthesis of this compound, techniques such as ReactIR (in-situ IR spectroscopy) or process NMR could be employed. ReactIR, using a probe immersed directly into the reaction vessel, can continuously monitor the changes in the IR spectrum of the reaction mixture. This allows for the real-time tracking of the consumption of reactants and the formation of products and intermediates by observing the changes in their characteristic vibrational bands. This real-time data can be invaluable for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, leading to improved yields and purity.
Theoretical and Computational Investigations on 5 Bromo 2 Oxetan 3 Yl Pyridine and Analogues
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into the electronic makeup of a molecule, which in turn governs its stability, properties, and reactivity. mdpi.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. fiveable.me For a molecule like 5-bromo-2-(oxetan-3-yl)pyridine, methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods are employed to elucidate its electronic characteristics. mdpi.comrowansci.com
Calculated electronic properties for molecules analogous to this compound provide a template for understanding its potential behavior. These calculations are crucial for rationalizing observed reactivity and predicting new chemical transformations.
Table 1: Illustrative Calculated Electronic Properties for a Substituted Pyridine (B92270) Analogue (Note: This data is representative of typical quantum chemical calculation outputs for analogous molecules and not specific to this compound.)
| Property | Calculated Value | Significance |
|---|---|---|
| Dipole Moment | ~2.5 D | Indicates overall molecular polarity, affecting solubility and intermolecular forces. |
| Partial Charge on N | -0.45 e | Confirms the nitrogen atom as a primary site for protonation or electrophilic attack. |
| Partial Charge on C-Br | +0.15 e | Shows the carbon atom attached to bromine is electron-deficient, making it a site for nucleophilic substitution or cross-coupling reactions. |
| Partial Charge on Oxetane (B1205548) O | -0.50 e | Indicates the oxygen atom is a potential hydrogen bond acceptor. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations model the behavior of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system.
For this compound, MD simulations would be invaluable for several reasons:
Conformational Analysis: The junction between the pyridine ring and the oxetane substituent is a rotatable bond. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. The puckering of the four-membered oxetane ring is another dynamic feature that can be characterized.
Solvent Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can predict how the solvent influences its conformation and behavior. This is crucial for understanding reaction kinetics in solution.
Intermolecular Interactions: MD simulations can model how multiple molecules of this compound interact with each other in the solid state or in solution. It can also be used to study its interaction with other molecules, such as biological macromolecules in drug design, by predicting binding modes and affinities. researchgate.net
The results of MD simulations, such as radial distribution functions and root-mean-square deviation (RMSD) plots, provide quantitative data on the molecule's flexibility and its interactions with its environment.
Prediction of Reactivity Patterns and Selectivity based on Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to predict the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.comlibretexts.org The HOMO is the most available electron-donating orbital, while the LUMO is the most available electron-accepting orbital. youtube.com
In the context of this compound:
The HOMO would likely be distributed across the pyridine ring and potentially the oxygen of the oxetane, indicating the regions most susceptible to attack by electrophiles.
The LUMO is expected to have significant contributions from the carbon atoms of the pyridine ring, particularly those bearing the electron-withdrawing bromine atom. This suggests where nucleophiles are most likely to attack. For instance, in nucleophilic substitution reactions, the LUMO's shape can indicate whether an attack is favored. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Computational studies on analogous pyridine derivatives have successfully used FMO theory to rationalize their reactivity in reactions like Suzuki cross-coupling. mdpi.com A computational analysis of 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, an analogue containing a five-membered oxygen heterocycle, similarly used FMO to identify reactive sites. researchgate.net
Table 2: Representative Frontier Orbital Energies for Pyridine Analogues (Note: Data is based on published values for analogous compounds to illustrate the concept.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |
| Substituted Pyridine Derivative 1 | -6.5 | -1.2 | 5.3 | mdpi.com |
| Substituted Pyridine Derivative 2 | -6.8 | -1.5 | 5.3 | mdpi.com |
| trans-NNKFI (Furan Analogue) | -11.9 | -7.6 | 4.3 | researchgate.net |
A smaller HOMO-LUMO gap, as seen in the charged furan (B31954) analogue, suggests higher reactivity compared to neutral pyridine derivatives. taylorandfrancis.comresearchgate.net
Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation and Energy Profiling
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov It is particularly well-suited for studying the mechanisms of chemical reactions. For this compound, DFT can be used to model potential reaction pathways, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) at the C-Br bond.
A typical DFT study of a reaction mechanism involves:
Geometry Optimization: Calculating the lowest-energy structure for all reactants, intermediates, transition states, and products.
Energy Calculations: Determining the electronic energy of each optimized structure. This allows for the construction of a reaction energy profile.
Transition State Search: Locating the highest-energy point along the reaction coordinate, which represents the transition state.
Frequency Analysis: Confirming the nature of stationary points (minima for reactants and products, first-order saddle point for transition states) and calculating zero-point vibrational energies to refine the energy profile.
For example, in a Suzuki coupling reaction, DFT can elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps. Studies on the Suzuki coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids have utilized DFT (at the B3LYP/6-31G(d,p) level) to analyze the properties of the resulting products. mdpi.com This approach allows chemists to understand factors influencing reaction rates and selectivity, and to predict whether a proposed reaction is energetically feasible.
Computational Approaches for Predicting Synthetic Accessibility
The de novo design of molecules using computational methods has accelerated drug discovery, but the molecules designed must be synthetically achievable. mdpi.com Computational approaches to predict synthetic accessibility (SA) have become crucial for filtering vast virtual libraries of compounds to prioritize those that can be made in the lab.
Several computational tools and algorithms exist for estimating SA:
Retrosynthesis-Based Methods: These algorithms attempt to break down the target molecule into simpler, commercially available starting materials by applying known chemical reaction rules in reverse. The complexity of the resulting synthetic tree is used to score accessibility.
Machine Learning Models: More advanced approaches use deep learning and graph neural networks, trained on large reaction databases, to predict whether a molecule can be synthesized. mdpi.com
For this compound, an SA algorithm would likely recognize the two main fragments: the brominated pyridine ring and the oxetane moiety. It would then search for known methods to couple these or similar fragments, providing a score that reflects the difficulty and length of the potential synthesis. This allows computational chemists to prioritize molecules that are not only predicted to be active but also practical to synthesize.
Emerging Research Directions and Future Perspectives in 5 Bromo 2 Oxetan 3 Yl Pyridine Chemistry
Exploration of Novel Catalytic Systems for Sustainable Transformations
The carbon-bromine bond in 5-bromo-2-(oxetan-3-yl)pyridine is a prime site for transition-metal-catalyzed cross-coupling reactions. While traditional palladium catalysts have been the workhorse for such transformations on bromopyridines, future research is geared towards more sustainable and efficient systems. This involves the development of catalysts with higher turnover numbers, the use of non-precious metal catalysts, and reactions that proceed under milder, more environmentally benign conditions.
Future explorations will likely focus on:
Low-Loading Palladium Catalysts: Developing highly active palladium-ligand systems that can achieve high yields at very low catalyst loadings (ppm levels), thereby reducing cost and residual metal contamination in the final products.
Nickel Catalysis: Investigating nickel-based catalysts as a more abundant and cost-effective alternative to palladium for cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Kumada couplings. rsc.org
Copper-Catalyzed Reactions: Expanding the scope of copper-catalyzed reactions, such as Ullmann-type couplings, to include substrates like this compound for the formation of C-N, C-O, and C-S bonds.
Green Solvents: Moving away from traditional organic solvents towards greener alternatives like water, ethanol, or bio-derived solvents, often facilitated by the use of surfactants or specialized ligand systems.
| Reaction Type | Potential Catalyst System | Key Advantages | Reference Concept |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | High efficiency for heteroaryl bromides, broad functional group tolerance. | acs.org |
| Buchwald-Hartwig Amination | NiCl₂(dppp) | Use of a non-precious metal catalyst. | rsc.org |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Direct formation of C(sp²)-C(sp) bonds to introduce alkyne moieties. | researchgate.net |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Forms C-C bonds by coupling with alkenes. | researchgate.net |
Integration into Automated Synthesis Platforms and Flow Chemistry
The synthesis of pyridine (B92270) derivatives, especially those involving organometallic intermediates, can be challenging in traditional batch processes, particularly concerning safety and scalability. The integration of synthetic routes towards this compound and its derivatives into automated platforms and continuous flow reactors presents a significant area for future development.
Flow chemistry offers several advantages for reactions involving bromopyridines, such as Br/Li exchange. rsc.org This process, which typically requires cryogenic temperatures (-78 °C or lower) in batch to prevent side reactions, can often be performed at higher temperatures in flow reactors due to superior heat and mass transfer, and precise control over residence time. rsc.orgorganic-chemistry.org This avoids the need for cryogenic conditions, making the process more energy-efficient and scalable. rsc.org
Key future directions include:
Developing a continuous flow synthesis of this compound itself.
Implementing multi-step, telescoped flow syntheses where the crude output from one reaction (e.g., a Br/Li exchange) is directly fed into the next reactor for subsequent functionalization (e.g., reaction with an electrophile), minimizing manual handling and purification steps. nih.gov
Utilizing automated platforms for high-throughput screening of reaction conditions (catalysts, ligands, solvents, temperature) to rapidly optimize the synthesis of a library of derivatives based on the this compound scaffold.
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Temperature Control | Difficult to maintain homogeneity; risk of "hot spots". | Excellent heat exchange due to high surface-area-to-volume ratio. rsc.org |
| Reagent Handling | Large-scale handling of hazardous reagents like n-BuLi is risky. | Small volumes of hazardous reagents are handled at any given time, improving safety. nih.gov |
| Reaction Time | Often requires long reaction times for completion. | Residence times can be reduced to seconds or minutes. rsc.org |
| Scalability | Scaling up can be non-linear and problematic. | Easily scaled by running the reactor for a longer duration ("scaling out"). nih.gov |
Development of Asymmetric Transformations Involving the Chiral Oxetane (B1205548) Center
The oxetane ring in this compound contains a stereocenter at the C3 position. Accessing enantiomerically pure forms of this compound and its derivatives is a critical goal for applications in medicinal chemistry, where stereochemistry often dictates biological activity.
Future research in this area will likely pursue two main strategies:
Asymmetric Synthesis: Developing methods to synthesize enantiomerically enriched this compound. This could involve the asymmetric synthesis of a chiral oxetane-containing building block that is subsequently used to construct the pyridine ring, or an asymmetric reaction on a prochiral precursor.
Stereoselective Reactions: Using the existing stereocenter to direct the stereochemical outcome of subsequent reactions. For instance, the chiral oxetane could influence the facial selectivity of additions to a group installed at the C-5 position or direct ortho-metalation. nih.gov
Palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) is a powerful method for creating stereogenic centers. nih.gov While not directly applied to this system, the principles could be adapted. For example, a related substrate could be designed to undergo an asymmetric transformation that sets the chiral center of the oxetane ring during its formation or subsequent functionalization.
Potential for Photoredox and Electro-Organic Chemistry Applications
Recent advances in photoredox and electro-organic chemistry offer powerful, mild, and sustainable alternatives to traditional synthetic methods for activating aryl halides. mdpi.comnih.gov These techniques excel at generating radical intermediates under ambient conditions, enabling transformations that are often difficult to achieve otherwise. nih.gov
For this compound, these methodologies hold immense potential:
Photoredox Catalysis: Using visible light and a photocatalyst (like iridium or ruthenium complexes, or organic dyes), the C-Br bond can be reduced to generate a pyridyl radical. acs.orgacs.org This radical can then participate in a variety of bond-forming reactions, including C-H arylation, carboxylation, and coupling with a wide range of partners. organic-chemistry.orgyoutube.com This approach avoids the use of stoichiometric metallic reductants and often proceeds under very mild conditions. organic-chemistry.org
Electro-organic Synthesis: Employing electrons as a "traceless" reagent, electrochemical methods can be used to reduce the C-Br bond or to generate other reactive intermediates. researchgate.net Electrosynthesis can provide a highly controlled, oxidant-free, and environmentally benign pathway for the functionalization of heterocyclic systems. nih.govmdpi.com The development of electrochemical methods for the direct C-H functionalization or cross-coupling of this scaffold is a promising avenue.
| Method | Principle | Potential Transformation | Key Advantage |
|---|---|---|---|
| Photoredox Catalysis | Single Electron Transfer (SET) from an excited photocatalyst to the C-Br bond. acs.org | C-H arylation, carboxylation, trifluoromethylation. organic-chemistry.orgnih.gov | Extremely mild conditions (visible light, room temp); avoids harsh reagents. |
| Electro-organic Synthesis | Direct or mediated electron transfer at an electrode surface. mdpi.com | Reductive coupling, C-H functionalization, cyclization reactions. researchgate.netnih.gov | Avoids chemical oxidants/reductants; high degree of control via electrode potential. wikipedia.org |
Uncharted Reactivity Modes and the Design of New Synthetic Pathways
Beyond the established reactivity of the C-Br bond, this compound possesses multiple sites for novel chemical exploration. A forward-looking research program would aim to uncover and harness this latent reactivity.
Key areas for exploration include:
C-H Functionalization: While the C-Br bond is the most reactive site for cross-coupling, methods for the direct, selective functionalization of the C-H bonds at the C-3, C-4, or C-6 positions of the pyridine ring would provide alternative and more atom-economical synthetic routes.
Pyridine Ring Transformations: The pyridine nitrogen can be alkylated to form pyridinium (B92312) salts or oxidized to a pyridine N-oxide. organic-chemistry.org These transformations dramatically alter the electronic properties of the ring, opening up new avenues for reactivity, such as making the ring more susceptible to nucleophilic attack.
Oxetane Ring-Opening: The strained oxetane ring can be opened by various nucleophiles, typically under acidic conditions. This provides a powerful strategy for introducing new functional groups and converting the compact oxetane motif into a more flexible side chain, for example, yielding a diol or amino-alcohol functionality.
Novel Synthetic Pathways: Instead of starting with a pre-formed bromopyridine, new routes could be designed where the oxetane-substituted pyridine ring is constructed from acyclic precursors. Methods like the Hantzsch pyridine synthesis or transition-metal-catalyzed annulation reactions could be adapted, using an oxetane-containing aldehyde, ketone, or alkyne as a key building block.
By exploring these uncharted areas, the full synthetic potential of this compound can be realized, solidifying its role as a versatile platform for the discovery of new chemical entities.
Q & A
Q. What are the optimized synthetic routes for 5-bromo-2-(oxetan-3-yl)pyridine?
The synthesis typically involves two steps: (1) bromination of a pyridine precursor at the 5-position and (2) introduction of the oxetane moiety at the 2-position. Key reaction parameters include:
- Bromination : Use of N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 80–100°C.
- Oxetane introduction : Nucleophilic aromatic substitution (SNAr) with oxetan-3-ol under basic conditions (e.g., K₂CO₃ in DMSO) at 120°C. Yield optimization requires careful control of stoichiometry, solvent purity, and inert atmosphere .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies substitution patterns and confirms oxetane integration (e.g., oxetane protons appear as distinct multiplets at δ 4.5–5.0 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 244.08 for C₉H₁₀BrNO₂).
- IR spectroscopy : Detects functional groups (e.g., C-Br stretch ~550 cm⁻¹) .
Q. What reactions can the bromine atom in this compound undergo?
The 5-bromo substituent participates in:
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (Pd catalysts, bases like K₂CO₃).
- Nucleophilic substitutions : Replacement with amines or thiols under microwave-assisted conditions. Reaction outcomes depend on solvent polarity, catalyst loading, and temperature .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed when introducing the oxetane group?
Regioselectivity in SNAr reactions is influenced by:
- Directing groups : Electron-withdrawing substituents (e.g., nitro) can enhance reactivity at specific positions.
- Catalytic systems : Cu(I)-ligand complexes improve selectivity for oxetane installation at the 2-position. Computational modeling (DFT) helps predict transition-state geometries to guide synthetic design .
Q. What strategies resolve overlapping signals in NMR analysis of this compound?
- 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns carbon environments.
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange.
- Isotopic labeling : ¹³C-enriched samples clarify ambiguous assignments in crowded spectral regions .
Q. How do stability studies inform formulation design for in vivo applications?
Stability under physiological conditions is assessed via:
Q. How can contradictory biological activity data across studies be analyzed?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
- Compound purity : Impurities >2% (by HPLC) can skew IC₅₀ values. Meta-analyses should standardize protocols and validate compound integrity via orthogonal methods (e.g., NMR, elemental analysis) .
Methodological Case Studies
Case Study: Designing a Suzuki Coupling Protocol
- Objective : Synthesize 5-aryl-2-(oxetan-3-yl)pyridine derivatives.
- Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%).
- Base: K₃PO₄ in toluene/water (3:1).
- Temperature: 90°C for 12 h.
Case Study: Mechanistic Insights into Oxetane Ring-Opening
- Hypothesis : Acidic conditions protonate the oxetane oxygen, enabling ring-opening.
- Experimental validation :
- Treat compound with HCl (1M) and monitor via ¹H NMR.
- Observation: Emergence of diol peaks (δ 3.8–4.2 ppm) confirms ring-opening.
- Application : Guides storage conditions (avoid acidic buffers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
